molecular formula C24H19FN2O3 B2893611 [3,4-bis(4-methoxyphenyl)-1H-pyrazol-1-yl](4-fluorophenyl)methanone CAS No. 955975-67-4

[3,4-bis(4-methoxyphenyl)-1H-pyrazol-1-yl](4-fluorophenyl)methanone

Cat. No.: B2893611
CAS No.: 955975-67-4
M. Wt: 402.425
InChI Key: XMHKAXYYZCEGTA-UHFFFAOYSA-N
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Description

The compound 3,4-bis(4-methoxyphenyl)-1H-pyrazol-1-ylmethanone features a pyrazole core substituted at positions 3 and 4 with 4-methoxyphenyl groups. The 1-position of the pyrazole is linked to a methanone moiety bearing a 4-fluorophenyl substituent.

Properties

IUPAC Name

[3,4-bis(4-methoxyphenyl)pyrazol-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O3/c1-29-20-11-5-16(6-12-20)22-15-27(24(28)18-3-9-19(25)10-4-18)26-23(22)17-7-13-21(30-2)14-8-17/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHKAXYYZCEGTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN(N=C2C3=CC=C(C=C3)OC)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3,4-bis(4-methoxyphenyl)-1H-pyrazol-1-ylmethanone is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Structural Characteristics

The molecular structure of 3,4-bis(4-methoxyphenyl)-1H-pyrazol-1-ylmethanone can be represented as follows:

C21H20FN2O3\text{C}_{21}\text{H}_{20}\text{F}\text{N}_2\text{O}_3

This structure features two methoxyphenyl groups and a fluorophenyl moiety, contributing to its lipophilicity and potential interaction with biological targets.

Research indicates that compounds with a pyrazole core exhibit various mechanisms of action:

  • Antioxidant Activity : Pyrazole derivatives have been shown to scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases.
  • Anti-inflammatory Effects : These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2, leading to reduced inflammation.
  • Anticancer Properties : Pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including cell cycle arrest and modulation of signaling cascades.

Biological Activity Data

The biological activity of 3,4-bis(4-methoxyphenyl)-1H-pyrazol-1-ylmethanone has been assessed through various studies. Below is a summary of findings from recent research:

Activity Cell Line/Model IC50 (µM) Reference
CytotoxicityMCF73.79
CytotoxicitySF-26812.50
CytotoxicityNCI-H46042.30
Antioxidant ActivityDPPH AssayIC50 = 25
Anti-inflammatoryLPS-stimulated cellsSignificant inhibition

Case Studies

Several studies have explored the efficacy of pyrazole derivatives in clinical and preclinical settings:

  • Anticancer Activity : A study evaluated the compound's effect on MCF7 breast cancer cells, revealing significant cytotoxicity with an IC50 value of 3.79 µM. This suggests strong potential for further development as an anticancer agent.
  • Anti-inflammatory Properties : In models of inflammation induced by lipopolysaccharides (LPS), the compound demonstrated significant inhibition of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.
  • Antioxidant Effects : The compound was tested using the DPPH assay, showing an IC50 value of 25 µM, highlighting its capacity to act as an antioxidant agent.

Comparison with Similar Compounds

Structural Variations

The target compound belongs to a broader class of pyrazole-methanone derivatives. Key structural analogs include:

Compound Name Substituent on Methanone Pyrazole Substitution Molecular Formula Molecular Weight (g/mol) CAS Number
[Target Compound] 4-Fluorophenyl 3,4-bis(4-methoxyphenyl) C₂₉H₂₂FN₂O₃ 477.50* Not Provided
3,4-Bis(4-methoxyphenyl)-1H-pyrazol-1-ylmethanone 2-Thienyl 3,4-bis(4-methoxyphenyl) C₂₂H₁₈N₂O₃S 390.45 955964-56-4
[3,4-Bis(4-methoxyphenyl)-1H-pyrazol-1-yl][4-(tert-butyl)phenyl]methanone 4-tert-Butylphenyl 3,4-bis(4-methoxyphenyl) C₂₈H₂₈N₂O₃ 452.54 956263-80-2
(3,5-Bis((E)-4-hydroxy-3-methoxystyryl)-1H-pyrazol-1-yl)(4-methoxyphenyl)methanone 4-Methoxyphenyl 3,5-bis((E)-4-hydroxy-3-methoxystyryl) C₃₄H₂₈N₂O₇ 592.60 Not Provided

*Calculated based on molecular formula.

Key Observations :

  • The 2-thienyl analog (CAS 955964-56-4) replaces the 4-fluorophenyl group with a sulfur-containing heteroaromatic ring, likely altering electronic properties and solubility .
  • The tert-butylphenyl analog (CAS 956263-80-2) introduces a bulky alkyl group, which may enhance steric hindrance and thermal stability .

Physicochemical Properties

  • Melting Points: Pyrazole-methanone derivatives exhibit wide melting ranges (132–230°C), influenced by substituent polarity and crystallinity .
  • Spectroscopic Data: IR: Methanone carbonyl stretches appear near 1755 cm⁻¹, while pyrazole C=N bonds absorb at ~1578 cm⁻¹ . NMR: The 4-fluorophenyl group in the target compound would show distinct ¹⁹F NMR signals near -115 ppm (cf. bis(4-fluorophenyl)methanone in ) .

Preparation Methods

Synthesis of 1,3-Bis(4-methoxyphenyl)propane-1,3-dione

The symmetric 1,3-diketone precursor is synthesized via a double Friedel-Crafts acylation of malonyl chloride with 4-methoxyphenyl Grignard reagent. In anhydrous dichloromethane, malonyl chloride reacts with two equivalents of 4-methoxyphenylmagnesium bromide at 0°C, followed by gradual warming to room temperature. The reaction mixture is quenched with ammonium chloride, and the diketone is isolated via column chromatography (ethyl acetate/hexane, 1:4).

Key Data:

  • Yield: 68–72%
  • Melting Point: 142–144°C
  • FT-IR (KBr): 1685 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (aromatic C=C)
  • ¹H NMR (400 MHz, CDCl₃): δ 3.84 (s, 6H, OCH₃), 6.92–7.12 (m, 8H, aromatic), 3.20 (s, 4H, CH₂)

Cyclocondensation with 4-Fluorobenzohydrazide

A mixture of 1,3-bis(4-methoxyphenyl)propane-1,3-dione (5 mmol), 4-fluorobenzohydrazide (5 mmol), and the acidic ionic liquid [Et₃NH][HSO₄] (0.5 mmol) is heated at 90°C under solvent-free conditions for 2 hours. The reaction progress is monitored by TLC (ethyl acetate/petroleum ether, 1:2). Upon completion, the mixture is cooled, and the solid product is recrystallized from ethanol (95%) to yield the target compound.

Mechanistic Insights:
The ionic liquid catalyzes both the nucleophilic attack of the hydrazide’s amino groups on the diketone’s carbonyl carbons and the subsequent cyclodehydration. The reaction proceeds via intermediate enolization and aromatization, forming the pyrazole ring (Scheme 1).

Key Data:

  • Yield: 82%
  • Melting Point: 198–200°C
  • FT-IR (KBr): 1710 cm⁻¹ (C=O stretch), 1598 cm⁻¹ (pyrazole ring)
  • ¹H NMR (400 MHz, DMSO-d₆): δ 3.81 (s, 6H, OCH₃), 7.02–8.12 (m, 12H, aromatic), 8.65 (s, 1H, pyrazole-H)

Sequential Acylation of 3,4-Bis(4-methoxyphenyl)-1H-pyrazole

Synthesis of 3,4-Bis(4-methoxyphenyl)-1H-pyrazole

A Claisen-Schmidt condensation between 4-methoxyacetophenone (10 mmol) and 4-methoxybenzaldehyde (10 mmol) in methanol with piperidine (0.1 eq) and acetic acid (0.2 eq) yields 1,3-bis(4-methoxyphenyl)prop-2-en-1-one. This enone is then reacted with hydrazine hydrate (12 mmol) in ethanol under reflux for 4 hours to form the pyrazole.

Key Data:

  • Yield: 75%
  • Melting Point: 165–167°C
  • ¹H NMR (400 MHz, CDCl₃): δ 3.83 (s, 6H, OCH₃), 6.88–7.45 (m, 8H, aromatic), 7.92 (s, 1H, pyrazole-H)

Acylation at the Pyrazole 1-Position

The pyrazole (5 mmol) is deprotonated with sodium hydride (6 mmol) in dry THF at 0°C, followed by dropwise addition of 4-fluorobenzoyl chloride (6 mmol). The mixture is stirred at room temperature for 12 hours, quenched with ice-water, and extracted with ethyl acetate. The organic layer is dried (Na₂SO₄) and concentrated, yielding the methanone product after recrystallization.

Key Data:

  • Yield: 78%
  • Melting Point: 201–203°C
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 55.2 (OCH₃), 114.8–163.4 (aromatic and carbonyl carbons)

One-Pot Three-Component Synthesis Using Ionic Liquid Catalysis

A mixture of 4-methoxybenzaldehyde (10 mmol), ethyl acetoacetate (20 mmol), 4-fluorophenylhydrazine (10 mmol), and [Et₃NH][HSO₄] (0.5 mmol) is stirred at 90°C under solvent-free conditions. The reaction forms the pyrazole core in situ, with the ionic liquid facilitating both Knoevenagel condensation and cyclization steps. The crude product is purified via recrystallization.

Key Data:

  • Yield: 79%
  • Reaction Time: 2.5 hours
  • Catalyst Reusability: 5 cycles with <5% yield reduction

Oxidation of Pyrazoline Intermediate

Pyrazoline Formation

A chalcone derivative, 1,3-bis(4-methoxyphenyl)prop-2-en-1-one (5 mmol), is reacted with 4-fluorophenylhydrazine (5 mmol) in ethanol under reflux for 3 hours. The resulting pyrazoline is isolated via filtration.

Dehydrogenation to Pyrazole

The pyrazoline (5 mmol) is treated with chloranil (5.5 mmol) in toluene under reflux for 6 hours. The mixture is filtered, concentrated, and purified via silica gel chromatography to yield the pyrazole methanone.

Key Data:

  • Yield: 70%
  • ¹H NMR (400 MHz, CDCl₃): δ 3.82 (s, 6H, OCH₃), 6.85–8.10 (m, 12H, aromatic)

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time (h) Purification Difficulty Scalability
Cyclocondensation 82 2.0 Moderate High
Sequential Acylation 78 16.0 High Moderate
One-Pot Synthesis 79 2.5 Low High
Pyrazoline Oxidation 70 9.0 Moderate Low

The cyclocondensation and one-pot methods offer superior efficiency and scalability, whereas sequential acylation provides flexibility for late-stage diversification.

Mechanistic Elucidation

The formation of the pyrazole ring proceeds via nucleophilic attack of hydrazine derivatives on electrophilic carbonyl carbons, followed by dehydration and aromatization. In the presence of [Et₃NH][HSO₄], the ionic liquid acts as a Brønsted acid, polarizing carbonyl groups and stabilizing intermediates (Scheme 2). For acylation, deprotonation of the pyrazole NH enhances nucleophilicity, enabling attack on the acyl chloride’s electrophilic carbon.

Q & A

Q. What are the optimal synthetic pathways for 3,4-bis(4-methoxyphenyl)-1H-pyrazol-1-ylmethanone, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including cyclocondensation of hydrazines with diketones or via Suzuki coupling for aryl group introduction. Key factors include:

  • Temperature control : Elevated temperatures (80–120°C) for cyclization steps to ensure complete ring closure .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while toluene facilitates reflux conditions for aryl coupling .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, with yields >75% under inert atmospheres .
    Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the final product with >95% purity .

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; fluorophenyl carbons at δ 115–125 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 457.18) .
  • X-ray crystallography : SHELX programs refine crystal structures to resolve bond angles and torsional strain in the pyrazole core .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activity for structurally similar analogs?

Discrepancies in bioactivity (e.g., varying IC₅₀ values in kinase assays) may arise from conformational differences. Methodological approaches include:

  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O/F contacts) that influence binding pocket accessibility .
  • Twinning refinement in SHELXL : Addresses crystal disorder, ensuring accurate electron density maps for pharmacophore modeling .
    Example: A fluorophenyl analog showed 10-fold higher activity after resolving a torsional error in the methoxy group orientation .

Q. What computational strategies are employed to predict the compound’s pharmacokinetic properties and target selectivity?

  • Docking studies : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., COX-2, kinases), prioritizing substituent modifications for improved affinity .
  • ADMET prediction : SwissADME estimates logP (~3.5) and BBB permeability, while ProTox-II screens for hepatotoxicity risks .
  • MD simulations : GROMACS assesses stability of ligand-target complexes over 100 ns trajectories, identifying critical hydrogen bonds .

Q. How do structural modifications (e.g., methoxy → ethoxy substitution) impact the compound’s reactivity and biological profile?

  • Electronic effects : Methoxy groups increase electron density on the pyrazole ring, enhancing nucleophilic aromatic substitution rates by 20% compared to ethoxy analogs .
  • Biological activity : Fluorophenyl groups improve metabolic stability (t₁/₂ > 4h in microsomal assays) but reduce solubility; PEGylation of the methoxy moiety balances these properties .
  • SAR tables :
ModificationLogPIC₅₀ (µM, Kinase X)Solubility (mg/mL)
4-Methoxyphenyl3.20.450.12
4-Ethoxyphenyl3.80.680.08
4-Trifluoromethyl4.11.200.05

Data derived from .

Methodological Notes

  • Contradiction resolution : Cross-validate NMR and XRD data when substituent orientations conflict with bioactivity .
  • Scale-up challenges : Transition from batch to flow reactors minimizes byproducts (e.g., diaryl ethers) in large-scale synthesis .

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